n-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine
Description
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C12H16ClN/c1-9(2)8-14-10(3)11-4-6-12(13)7-5-11/h4-7,10,14H,1,8H2,2-3H3 |
InChI Key |
OJMIBXILIZBWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NCC(=C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Imine Intermediate
The imine precursor is generally synthesized by condensation of the corresponding aldehyde with an amine under mild conditions:
- Reagents : 4-chloroacetophenone or 4-chlorobenzaldehyde and a primary amine.
- Solvent : Dichloromethane (CH2Cl2), often with molecular sieves to remove water.
- Conditions : Stirring at room temperature for approximately 12 hours.
- Procedure : The aldehyde and amine are mixed in a 1:1 molar ratio in CH2Cl2 (0.2 M). 4 Å molecular sieves (0.3 g/mmol) are added to drive the equilibrium toward imine formation by removing water. After completion, the mixture is filtered, concentrated, and triturated with hexanes to isolate the imine as a solid suitable for further reactions.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-chlorobenzaldehyde + amine | CH2Cl2, RT, 12 h | Imine intermediate formed |
| 2 | 4 Å molecular sieves | Water removal | |
| 3 | Filtration and concentration | Pure imine obtained |
Nickel-Catalyzed Asymmetric Vinylation
The key step to introduce the vinyl amine moiety involves nickel-catalyzed enantioselective vinylation of the prepared imine:
- Catalyst : Nickel(0) complex such as Ni(COD)2.
- Ligands : Chiral ligands optimized for enantioselectivity.
- Vinylation agent : Alkenyl bromides, specifically 2-methylprop-2-en-1-yl bromide.
- Solvents : Anhydrous solvents like dimethoxyethane (DME), tetrahydrofuran (THF), or cyclopentyl methyl ether (CPME).
- Atmosphere : Inert nitrogen atmosphere using glovebox techniques to avoid moisture and oxygen.
- Temperature : Typically room temperature to mild heating.
- Purification : Flash chromatography on silica gel or HPLC purification.
This method yields the desired this compound with high enantiomeric excess and purity.
| Parameter | Details |
|---|---|
| Catalyst | Ni(COD)2 |
| Ligand | Chiral phosphine ligands (varied) |
| Vinylation agent | 2-methylprop-2-en-1-yl bromide |
| Solvent | DME, THF, CPME |
| Atmosphere | Nitrogen, glovebox environment |
| Temperature | Room temperature to 40°C |
| Purification | Silica gel chromatography, HPLC |
Reaction Optimization and Scale-up
Extensive optimization studies have been reported for similar nickel-catalyzed vinylations, focusing on:
- Ligand selection for maximizing enantioselectivity.
- Solvent effects on yield and stereoselectivity.
- Base choice for deprotonation and catalyst activation.
- Ni:ligand ratio adjustments.
- Switching from nickel to palladium catalysts for comparative reactivity.
A gram-scale one-pot procedure combining imine synthesis and vinylation has also been demonstrated, improving efficiency and scalability.
Analytical Characterization and Research Data
Spectroscopic Data
- NMR (1H and 13C) : Chemical shifts consistent with aromatic protons, vinyl protons, and amine moiety.
- IR Spectroscopy : Characteristic bands for amine N-H, aromatic C-H, and alkene C=C stretches.
- Mass Spectrometry : High-resolution mass confirming molecular ion at 209.71 g/mol.
- Chiral HPLC : Enantiomeric excess determination using n-hexane/i-propanol eluents.
- Optical Rotation : Measured to confirm stereochemistry.
Example NMR Data for Related Imines (from literature)
| Compound | 1H NMR (δ ppm) Highlights | 13C NMR (δ ppm) Highlights |
|---|---|---|
| (E)-N-(9H-Fluoren-9-yl)-1-(4-fluorophenyl)methanimine | 8.64 (s, 1H, imine H), 7.7-7.0 (aromatic) | 164.6 (imine C), 74.7 (C-N) |
| (E)-1-(4-(tert-Butyl)phenyl)-N-(9H-fluoren-9-yl)methanimine | 8.68 (s, 1H), 1.25 (s, 9H, tert-butyl) | 163.5, 35.1, 31.3 |
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Imine formation | 4-chlorobenzaldehyde + primary amine, CH2Cl2, 4 Å sieves, RT, 12 h | High purity imine intermediate |
| 2 | Nickel-catalyzed vinylation | Ni(COD)2, chiral ligand, alkenyl bromide, DME/THF, N2 atmosphere, RT | Enantioselective introduction of vinyl amine group |
| 3 | Purification | Silica gel chromatography, HPLC | High purity, characterized product |
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with reagents like methacryloyl chloride. This reaction is critical for creating functionalized intermediates for polymer synthesis.
Example Reaction:
Conditions:
-
Solvent: Ethylene dichloride
-
Base: Triethylamine (20% excess)
-
Temperature: Room temperature
-
Time: 3 hours
Key Data:
| Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| Methacryloyl chloride | N-acylated derivative | 46–94 |
Hydrolysis Reactions
The amide derivatives of this compound (e.g., N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide) undergo hydrolysis under acidic conditions to regenerate the parent amine, enabling template removal in molecularly imprinted polymers (MIPs).
Example Reaction:
Conditions:
Alkylation and Grignard Reactions
The amine group participates in alkylation reac
Scientific Research Applications
N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The following compounds share structural or functional similarities, enabling a systematic comparison:
Structural Analogs and Their Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine (Target) | C₁₂H₁₅ClN | 208.71 | 4-Chlorophenyl, methallylamine | Chloro-substituted aromatic ring |
| 1-(3-Bromophenyl)ethylamine | C₁₂H₁₆BrN | 266.17 | 3-Bromophenyl, methallylamine | Bromine’s higher polarizability |
| 1-(4-Chlorophenyl)prop-2-en-1-amine | C₉H₁₀ClN | 167.63 | 4-Chlorophenyl, allylamine | Simpler backbone, no ethyl branching |
| 1-(4-Ethylphenyl)-2-methylpropan-1-amine | C₁₂H₁₉N | 177.29 | 4-Ethylphenyl, isopropylamine | Ethyl group enhances lipophilicity |
| N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine | C₁₂H₁₆F₃N | 231.26 | 4-Trifluoromethylphenyl, ethylamine | CF₃’s strong electron-withdrawing effect |
Key Differences and Implications
Aromatic Substituents
- Chlorine vs. Bromine : The target’s 4-chlorophenyl group (C₆H₄Cl) contrasts with the bromine analog’s 3-bromophenyl group . Chlorine’s smaller size and higher electronegativity may reduce steric hindrance and alter electronic interactions in binding or catalysis.
- Ethyl vs.
Amine Backbone
- Methallylamine vs. Allylamine : The target’s methallylamine backbone (CH₂=C(CH₃)CH₂NH-) provides greater steric bulk compared to the allylamine in , which could influence reactivity or pharmacokinetics.
- Branching Effects : The ethyl branching in the target and may confer resistance to enzymatic degradation compared to linear chains.
Physicochemical Properties
- Solubility: The 4-chlorophenyl group in the target compound likely reduces water solubility compared to non-halogenated analogs (e.g., ).
- Stability : Halogenated aromatic rings (Cl, Br) generally enhance thermal stability, as seen in and .
Analytical Characterization
- Mass Spectrometry : The target’s chlorine atom (isotopic signature: ³⁵Cl/³⁷Cl) would produce distinct fragmentation patterns in MS, similar to Phenpromethamine’s analysis using Q Exactive Orbitrap .
- Chromatography : Reverse-phase HPLC could separate the target from analogs like due to differences in logP (predicted higher for CF₃-containing compounds).
Biological Activity
The compound n-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine , also known as 4-chloroamphetamine , is a member of the phenethylamine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group, an ethyl chain, and a double bond in the propene portion, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Key mechanisms include:
- Dopaminergic Activity : Similar compounds have been shown to inhibit the reuptake of dopamine, leading to increased levels in the synaptic cleft.
- Serotonergic Activity : The compound may also interact with serotonin receptors, influencing mood and behavior.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Properties : Due to its interaction with serotonin and dopamine pathways, it may exhibit potential antidepressant effects.
- Stimulant Effects : Compounds in this class often display stimulant properties, enhancing alertness and energy levels.
- Anxiolytic Effects : Some studies suggest that related compounds may reduce anxiety by modulating neurotransmitter systems.
Comparative Biological Activity
A comparison of this compound with structurally similar compounds highlights its potential applications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloroamphetamine | Chlorobenzene ring | Antidepressant, stimulant |
| 1-(3-Nitrophenyl)ethanamine | Nitro group addition | Antimicrobial |
| 1-(Phenylethyl)amine | No halogen substituents | General stimulant effects |
The presence of halogen atoms like chlorine enhances lipophilicity and receptor binding capabilities, which are crucial for drug design .
Recent Studies
- Antidepressant Potential : A study published in MDPI investigated the antidepressant-like effects of related compounds in animal models. The findings indicated significant reductions in depression-like behavior following administration, suggesting similar potential for this compound .
- Neurotransmitter Interaction : Research from PubChem highlighted the compound's ability to modulate neurotransmitter levels, particularly dopamine and serotonin, contributing to its stimulant and mood-enhancing properties .
- In Silico Studies : Computational modeling studies have demonstrated that the compound can effectively bind to key neurotransmitter receptors, supporting its proposed mechanisms of action .
Toxicity and Safety Profile
While many compounds in this class show promising biological activity, toxicity assessments are crucial. Preliminary studies indicate that this compound exhibits low cytotoxicity at therapeutic doses; however, further investigations are necessary to establish a comprehensive safety profile .
Q & A
How can researchers optimize the synthesis of n-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine to improve yield and purity?
Answer: Synthesis optimization involves selecting catalysts (e.g., Pd-based catalysts for coupling reactions ), adjusting reaction temperatures, and optimizing solvent systems. Multi-step protocols may require intermediate purification via column chromatography or recrystallization . Monitoring reaction progress with TLC or HPLC ensures controlled conditions, while stoichiometric precision minimizes side reactions . For example, imine formation in analogous chlorophenyl derivatives requires anhydrous conditions and inert atmospheres to prevent hydrolysis .
What analytical techniques are recommended for characterizing the structural integrity of this compound?
Answer: High-resolution mass spectrometry (HR-MS) and NMR spectroscopy (1H, 13C, 2D-COSY) are essential. MS/MS fragmentation patterns, as demonstrated using Q Exactive Plus Orbitrap systems, confirm molecular ions and adducts . X-ray crystallography resolves stereochemical ambiguities if suitable crystals are obtained, as seen in thiazol-2-amine derivatives .
How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Answer: SAR requires systematic substituent variation (e.g., halogen position, alkyl chain length) and comparative bioassays. For instance, replacing the 4-chlorophenyl group with fluorophenyl or methoxyphenyl moieties alters receptor affinity, as observed in structurally related amines . Computational docking (e.g., AutoDock Vina) paired with in vitro binding assays validates hypothetical interactions .
What strategies resolve contradictions between in vitro and in vivo pharmacological data?
Answer: Discrepancies may arise from metabolic instability or pharmacokinetic factors. Metabolite profiling (LC-HRMS) and plasma protein binding assays clarify bioavailability . Parallel studies in hepatocyte models and whole-animal PK/PD analyses reconcile differences, as applied to fluorophenyl-amine derivatives .
What methods assess the compound’s stability under varying pH and temperature?
Answer: Accelerated stability studies using HPLC-UV under stress conditions (40°C/75% RH, pH 1-9 buffers) track degradation. Hydrochloride salts of similar amines show enhanced stability in acidic media . Kinetic modeling (Arrhenius plots) predicts shelf-life .
How can enantiomeric separation of chiral analogs be achieved for stereochemical studies?
Answer: Chiral stationary phase HPLC (CSP-HPLC) with polysaccharide-based columns resolves enantiomers. Mobile phase optimization (hexane/isopropanol with 0.1% diethylamine) enhances resolution, validated for (R)-configured arylpropanamines . Circular dichroism (CD) confirms absolute configuration post-separation .
What in vitro models are appropriate for initial neuropharmacological screening?
Answer: Primary neuronal cultures or transfected HEK293 cells expressing monoamine transporters enable functional assays. Calcium imaging or patch-clamp electrophysiology quantifies receptor modulation, referencing methods for phenylpropanamine derivatives . Dose-response curves establish EC50/IC50 values .
How can computational chemistry predict metabolic pathways and toxicophores?
Answer: Density functional theory (DFT) identifies electron-rich regions prone to cytochrome P450 oxidation. Software like MetaSite simulates phase I metabolites, cross-validated with hepatocyte incubation data . Structural alerts for hepatotoxicity (e.g., Michael acceptors) are flagged using DEREK Nexus .
What protocols ensure reproducible preparation of the compound’s hydrochloride salt?
Answer: Salt formation via HCl gas bubbling in anhydrous diethyl ether yields stable hydrochlorides. Purity is verified by elemental analysis and ion chromatography, as seen in fluorophenyl-amine hydrochlorides . Solubility in PBS (pH 7.4) is measured via nephelometry .
What orthogonal approaches validate the absence of genotoxic impurities?
Answer: Combine Ames testing with LC-MS/MS quantification of alkylating agents. Thresholds follow ICH M7 guidelines (<1 μg/day). For chlorophenyl derivatives, nitrosoamine screening via GC-NPD is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
